(2S)-2-chloro-N-[(1R)-1-phenylethyl]propanamide
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Overview
Description
“(2S)-2-chloro-N-[(1R)-1-phenylethyl]propanamide” is a compound with the CAS Number: 1687750-35-1. It has a molecular weight of 211.69 and its IUPAC name is (S)-2-chloro-N-(®-1-phenylethyl)propanamide . The compound is stored at a temperature of 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The compound contains a total of 30 bonds, including 14 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 primary amide (aliphatic), and 1 secondary amine (aliphatic) .
Physical and Chemical Properties Analysis
The compound has a molecular weight of 211.69 . It is a powder and is stored at a temperature of 4 degrees Celsius .
Scientific Research Applications
Synthesis and Applications in Material Science
- Organic Nonlinear Optical Materials : Research has shown the synthesis and characterization of compounds structurally related to "(2S)-2-chloro-N-[(1R)-1-phenylethyl]propanamide" for their potential use in organic electro-optic and nonlinear optical materials. The studies involve the growth of single crystals by slow evaporation techniques and their characterization by various spectroscopic methods, demonstrating their applications in photonics and optoelectronics (Prabhu & Rao, 2000; Prabhu, Rao, Bhat, Upadyaya, & Inamdar, 2001).
Synthesis and Bioactivity
Antinociceptive Activity : A study focused on the synthesis of propanamide derivatives and tested their antinociceptive activity, comparing them with standards such as dipyrone and aspirin. This research indicates the potential for compounds with similar structures in the development of new analgesics (Önkol, Şahin, Yıldırım, Erol, & Ito, 2004).
Tyrosinase and Melanin Inhibitors : Another study synthesized N-(substituted-phenyl)-propanamides and evaluated their inhibitory potential against mushroom tyrosinase. This work underscores the utility of such compounds in developing treatments for conditions like hyperpigmentation, indicating a possible research application for "this compound" in dermatology and cosmetic science (Raza et al., 2019).
Chemical Analysis and Characterization
- Structural and Vibrational Studies : Research involving quantum chemical analysis and vibrational studies of structurally similar propanamides provides insights into their electronic properties and potential interactions with biological targets. Such studies are crucial for understanding the molecular basis of the activity of compounds like "this compound" and designing new drugs or materials (Pandey et al., 2020).
Safety and Hazards
The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it can cause skin irritation, serious eye damage, and may cause respiratory irritation . The precautionary statements associated with the compound include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, use only outdoors or in a well-ventilated area, wear protective gloves/protective clothing/eye protection/face protection, and others .
Mechanism of Action
Target of Action
The primary targets of (2S)-2-chloro-N-[(1R)-1-phenylethyl]propanamide are currently unknown
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown . Understanding the compound’s primary targets will help to identify the biochemical pathways it affects and their downstream effects.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . These effects can be determined once the compound’s mode of action and its primary targets are identified.
Biochemical Analysis
Biochemical Properties
It is known that primary carboxylic acid amides, such as this compound, have a nitrogen atom bonded to a carbonyl carbon atom This structure allows for various interactions with enzymes, proteins, and other biomolecules
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
(2S)-2-chloro-N-[(1R)-1-phenylethyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-8(12)11(14)13-9(2)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,13,14)/t8-,9+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSGXOZATHLLEEQ-DTWKUNHWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NC(=O)[C@H](C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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